2-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
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Description
This compound, also known by its CAS No. 941002-64-8, is a chemical compound with a molecular formula of C13H20N2O4S .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is bonded to a methoxy-methylphenyl sulfonyl group and an ethanol group . The exact mass of the compound is 300.11437830 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.38 g/mol . It has a topological polar surface area of 78.5 Ų and a rotatable bond count of 5 . The compound’s XLogP3-AA value, which is a measure of its hydrophobicity, is 0.2 .Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to target a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets in a way that modulates the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways associated with various disease states .
Pharmacokinetics
It’s known that piperazine, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antibacterial activity .
Action Environment
The action of similar compounds can be influenced by a variety of factors, including the physiological environment and the presence of other substances .
properties
IUPAC Name |
2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-12-11-13(3-4-14(12)20-2)21(18,19)16-7-5-15(6-8-16)9-10-17/h3-4,11,17H,5-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMHHSVISACGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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